

# GSK-923295: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025



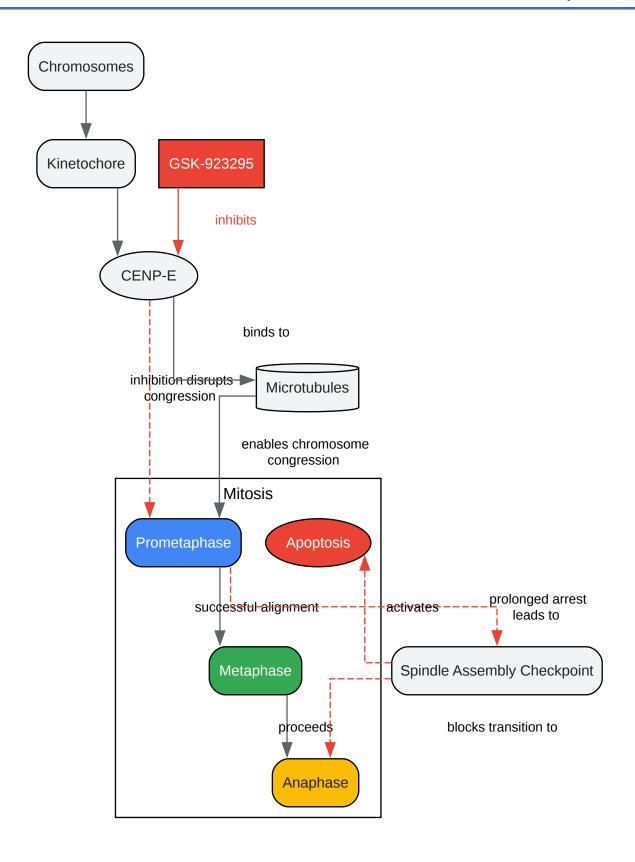
For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo efficacy of **GSK-923295**, a first-in-class allosteric inhibitor of the mitotic kinesin centromere-associated protein E (CENP-E).[1][2] The data presented is compiled from preclinical studies to offer a comprehensive overview of its performance, with comparisons to other antimitotic agents where available.

### **Mechanism of Action**

**GSK-923295** targets CENP-E, a kinesin motor protein essential for the alignment of chromosomes at the metaphase plate during mitosis.[3] By binding to an allosteric site on the CENP-E motor domain, **GSK-923295** locks it in a microtubule-bound state, preventing ATP hydrolysis and inhibiting its motor function.[3][4] This disruption of chromosome congression activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and subsequent apoptotic cell death in cancer cells.[3][4]





Click to download full resolution via product page

Caption: Mechanism of Action of GSK-923295.



## In Vitro Efficacy

**GSK-923295** demonstrates potent and broad-spectrum activity against a wide range of human cancer cell lines.

## **Biochemical and Cellular Potency**

**GSK-923295** is a highly potent inhibitor of human CENP-E ATPase activity. It exhibits strong growth inhibitory effects across numerous cancer cell lines, with a median GI50 value of 32 nM in a panel of 237 cell lines.[2]

Parameter	Value	Species	Notes
Ki (ATPase Inhibition)	3.2 ± 0.2 nM	Human	Uncompetitive with respect to ATP and microtubules.[4]
1.6 ± 0.1 nM	Canine		
Median GI50	32 nM	- Human	Across a panel of 237 tumor cell lines.[2]
Average Growth IC50	41 nM	Human	In a panel of 19 neuroblastoma cell lines.[4]

## **Selectivity**

A key advantage of **GSK-923295** is its high selectivity for CENP-E. In a panel of mitotic human kinesins, it showed minimal inhibitory activity (<25% at 50  $\mu$ M) against other kinesins, suggesting a lower potential for off-target effects compared to less selective antimitotic agents like microtubule-targeting drugs.[5]

## **In Vivo Efficacy**

**GSK-923295** has demonstrated significant antitumor activity in various human tumor xenograft models in mice.

## **Monotherapy Efficacy**



Treatment with **GSK-923295** has resulted in tumor growth delay, stable disease, and even tumor regression in a variety of xenograft models.[6]

Tumor Model	Dosing Regimen	Outcome
Colo205 (Colon)	125 mg/kg, i.p., 3 days/week for 2 weeks	4 Partial Regressions, 1 Complete Regression.[2]
H-460 (Lung)	125 mg/kg, i.p., 3 days/week for 2 weeks	Objective Responses (Tumor Regression).[6]
A549 (Lung)	125 mg/kg, i.p., 3 days/week for 2 weeks	Objective Responses (Tumor Regression).[6]
SKOV3 (Ovarian)	125 mg/kg, i.p., 3 days/week for 2 weeks	Objective Responses (Tumor Regression).[6]
MCF-7 (Breast)	125 mg/kg, i.p., 3 days/week for 2 weeks	Stable Disease.[6]
Pediatric Solid Tumors	125 mg/kg, i.p., days 1-3 & 8- 10, repeated day 21	Objective responses in 13 of 35 xenografts, including 9 maintained complete responses.[7][8]

## Comparative In Vivo Efficacy: GSK-923295 vs. Paclitaxel

A direct comparison in a Colo205 colon carcinoma xenograft model showed that **GSK-923295** induced significant tumor regression. While paclitaxel also produced regressions, **GSK-923295** was noted to have no detectable host toxicity at doses up to 500 mg/kg, whereas paclitaxel was dosed at its maximum tolerated dose (MTD).[1][2]

Agent	Dosing Regimen	Outcome (in 5 mice)
GSK-923295	125 mg/kg, i.p., 3 days/week for 2 weeks	4 Partial Regressions, 1 Complete Regression.[2]
Paclitaxel	30 mg/kg (MTD), i.v., q4dx3	2 Complete Regressions, 2 Partial Regressions.[1][2]

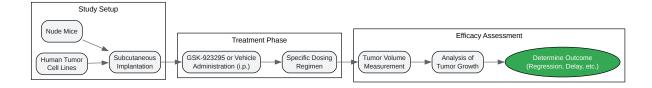


# Experimental Protocols In Vitro Cell Proliferation Assay (GI50 Determination)

- Cell Lines: A panel of 237 human tumor cell lines.
- Drug Exposure: Cells were continuously exposed to GSK-923295 for 72 hours.
- Method: The growth inhibitory activity (GI50) was determined using a Sulforhodamine B (SRB) assay.
- Data Analysis: The GI50 value, the concentration causing a 50% reduction in the net protein increase, was calculated.[2]

## In Vivo Tumor Xenograft Studies

- Animal Model: Nude mice.
- Tumor Implantation: Human tumor cell lines (e.g., Colo205) were implanted subcutaneously.
- Drug Formulation: GSK-923295 was formulated in 4% N,N-dimethylacetamide (DMA)/Cremophor (50/50) at pH 5.6.
- Drug Administration: **GSK-923295** was administered intraperitoneally (i.p.) in two cycles of three daily injections separated by one week.
- Efficacy Assessment: Tumor volumes were measured regularly to assess antitumor activity.
   Responses were categorized as tumor growth delay, stable disease, partial regression, or complete regression.[2]





Click to download full resolution via product page

**Caption:** General workflow for in vivo xenograft studies.

### Conclusion

**GSK-923295** is a potent and selective inhibitor of CENP-E with broad-spectrum in vitro and in vivo antitumor activity. Its distinct mechanism of action, targeting a mitotic kinesin rather than microtubules, may offer a differentiated safety profile, potentially avoiding the neurotoxicity associated with taxanes.[5] The preclinical data strongly support the continued investigation of **GSK-923295** as a therapeutic agent in oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Antitumor activity of an allosteric inhibitor of centromere-associated protein-E PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of the First Potent and Selective Inhibitor of Centromere-Associated Protein E: GSK923295 PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pnas.org [pnas.org]
- 8. First-time-in-human study of GSK923295, a novel antimitotic inhibitor of centromereassociated protein E (CENP-E), in patients with refractory cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GSK-923295: A Comparative Analysis of In Vitro and In Vivo Efficacy]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b607873#comparing-in-vitro-and-in-vivo-efficacy-of-gsk-923295]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com